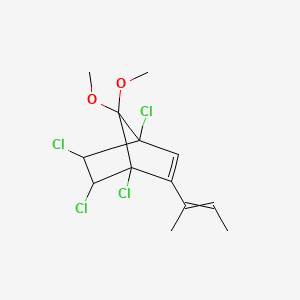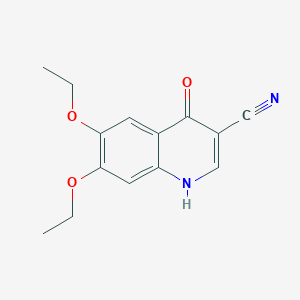
2-Bromo-5-(isopropylsulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(isopropylsulfonyl)benzonitrile is an organic compound that belongs to the benzonitrile family It is characterized by the presence of a bromine atom at the 2-position, an isopropylsulfonyl group at the 5-position, and a nitrile group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(isopropylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-(isopropylsulfonyl)benzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(isopropylsulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Oxidation and Reduction: The isopropylsulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Amination: Amines, palladium catalysts, and bases like cesium carbonate in solvents like dioxane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(isopropylsulfonyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-Bromo-5-(isopropylsulfonyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromobenzonitrile: Lacks the isopropylsulfonyl group, making it less versatile in certain reactions.
5-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the isopropylsulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-(isopropylsulfonyl)benzonitrile is unique due to the presence of both the bromine atom and the isopropylsulfonyl group, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H10BrNO2S |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
2-bromo-5-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H10BrNO2S/c1-7(2)15(13,14)9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3 |
Clave InChI |
VNIYNNJICRNMLN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


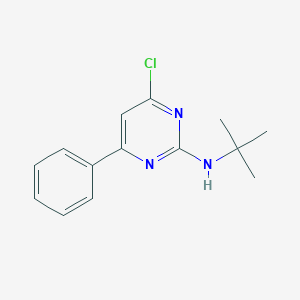

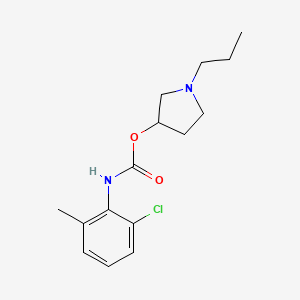
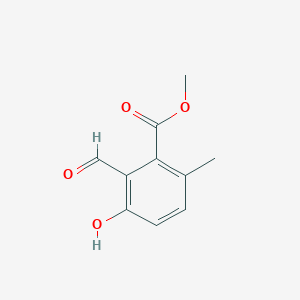
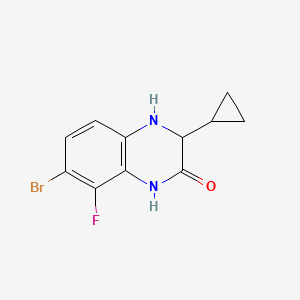
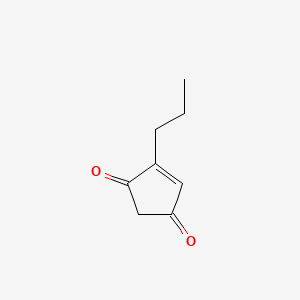
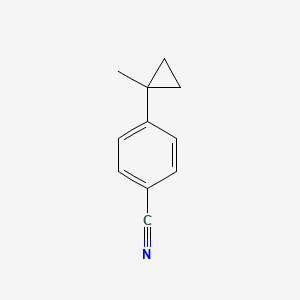
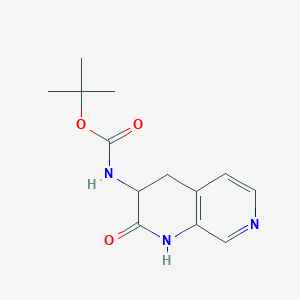
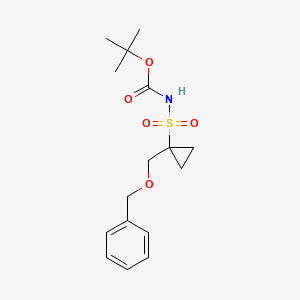
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)

![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
